
1-Chloro-3-ethynyl-2,4-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-ethynyl-2,4-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with chlorine, ethynyl, and two fluorine atoms
Méthodes De Préparation
The synthesis of 1-Chloro-3-ethynyl-2,4-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 2,4-difluoroaniline with t-butyl nitrite in the presence of boron trifluoride etherate complex, followed by thermal decomposition of the resulting diazonium salt . This process yields the desired compound with high specificity and efficiency.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure the consistent quality and purity of the compound, which is crucial for its applications in research and industry.
Analyse Des Réactions Chimiques
1-Chloro-3-ethynyl-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to yield alkenes or alkanes.
Coupling Reactions: The ethynyl group allows for coupling reactions, such as Sonogashira coupling, to form more complex aromatic structures.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce substituted aromatic compounds with extended conjugation.
Applications De Recherche Scientifique
1-Chloro-3-ethynyl-2,4-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: Researchers use it to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-ethynyl-2,4-difluorobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing fluorine atoms and the ethynyl group influences its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, affecting their function and leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
1-Chloro-3-ethynyl-2,4-difluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Chloro-2,4-difluorobenzene: Lacks the ethynyl group, resulting in different reactivity and applications.
1-Ethynyl-2,4-difluorobenzene:
1-Chloro-4-ethynylbenzene: Contains a different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H3ClF2 |
|---|---|
Poids moléculaire |
172.56 g/mol |
Nom IUPAC |
1-chloro-3-ethynyl-2,4-difluorobenzene |
InChI |
InChI=1S/C8H3ClF2/c1-2-5-7(10)4-3-6(9)8(5)11/h1,3-4H |
Clé InChI |
FCDLVWOQTMWSPS-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC(=C1F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


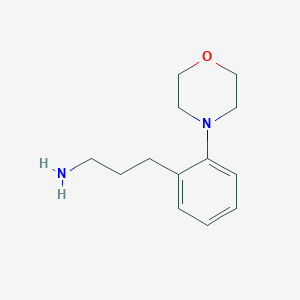
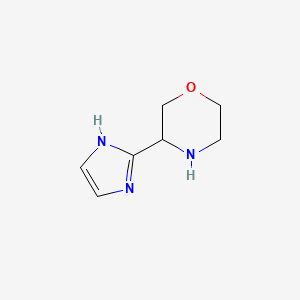
![1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13605040.png)

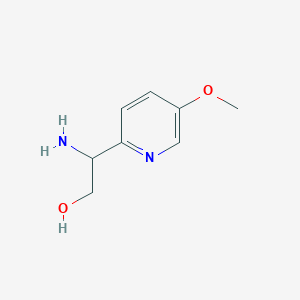
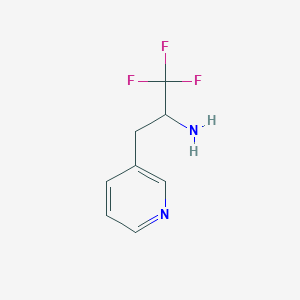
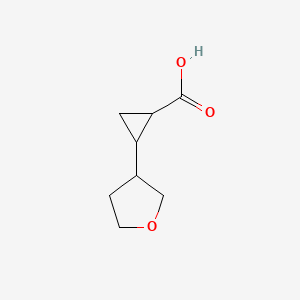

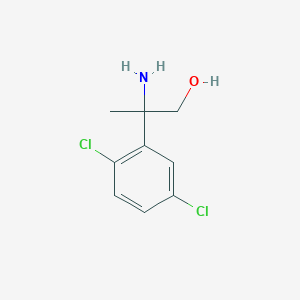
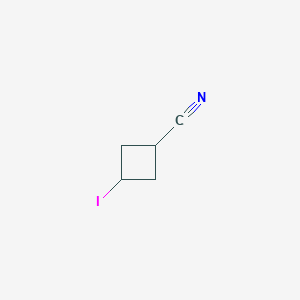
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
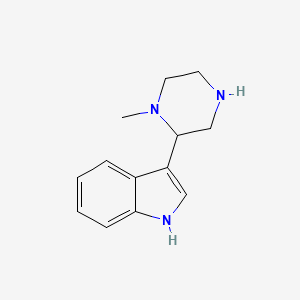
![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)
